molecular formula C17H24N2O2 B182184 tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 185559-52-8

tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No. B182184
M. Wt: 288.4 g/mol
InChI Key: JYIFMNXUMIYQHE-YIONKMFJSA-N
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Patent
US05623078

Procedure details

A mixture of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (101 mg, 0.40 mmol), triethylamine (185 mg, 1.83 mmol), DPPA (180 mg, 0.65 mmol), t-butanol (4 ml) and toluene (3 ml) was heated under reflux in a nitrogen atmosphere for 23 hours, followed by cooling the reaction mixture, pouring it into water, extracting with toluene, washing the organic layer successively with an aqueous solution of sodium carbonate, water and a saturated aqueous NaCl solution, drying over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure, and purifying the residue according to thin-layer chromatography (developing solvent: chloroform:methanol=20:1), to obtain 3-benzyl-6-t-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (27 mg, 0.09 mmol, 24%).
Name
3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9]1[CH2:14][CH:13]2[CH:11]([CH:12]2C(O)=O)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([N:20]([CH2:23]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:32])=CC=1.[C:42]([OH:46])([CH3:45])([CH3:44])[CH3:43]>O.C1(C)C=CC=CC=1>[CH2:2]([N:9]1[CH2:10][CH:11]2[CH:13]([CH:12]2[NH:20][C:23]([O:46][C:42]([CH3:45])([CH3:44])[CH3:43])=[O:32])[CH2:14]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Quantity
101 mg
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)O
Name
Quantity
185 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
180 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracting with toluene
WASH
Type
WASH
Details
washing the organic layer successively with an aqueous solution of sodium carbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaCl solution, drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
purifying the residue

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mmol
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05623078

Procedure details

A mixture of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (101 mg, 0.40 mmol), triethylamine (185 mg, 1.83 mmol), DPPA (180 mg, 0.65 mmol), t-butanol (4 ml) and toluene (3 ml) was heated under reflux in a nitrogen atmosphere for 23 hours, followed by cooling the reaction mixture, pouring it into water, extracting with toluene, washing the organic layer successively with an aqueous solution of sodium carbonate, water and a saturated aqueous NaCl solution, drying over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure, and purifying the residue according to thin-layer chromatography (developing solvent: chloroform:methanol=20:1), to obtain 3-benzyl-6-t-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (27 mg, 0.09 mmol, 24%).
Name
3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9]1[CH2:14][CH:13]2[CH:11]([CH:12]2C(O)=O)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([N:20]([CH2:23]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:32])=CC=1.[C:42]([OH:46])([CH3:45])([CH3:44])[CH3:43]>O.C1(C)C=CC=CC=1>[CH2:2]([N:9]1[CH2:10][CH:11]2[CH:13]([CH:12]2[NH:20][C:23]([O:46][C:42]([CH3:45])([CH3:44])[CH3:43])=[O:32])[CH2:14]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Quantity
101 mg
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)O
Name
Quantity
185 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
180 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracting with toluene
WASH
Type
WASH
Details
washing the organic layer successively with an aqueous solution of sodium carbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaCl solution, drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
purifying the residue

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mmol
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.